4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide
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Overview
Description
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyridine ring, and a benzamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methoxy-7-methyl-2-aminobenzenethiol with a suitable nitrile, such as 4-cyanobenzonitrile, under acidic conditions.
Attachment of the Pyridine Ring: The benzothiazole intermediate is then reacted with 4-pyridylmethyl chloride in the presence of a base like potassium carbonate to form the desired product.
Final Coupling: The final step involves coupling the intermediate with 4-cyanobenzoyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-hydroxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide.
Reduction: 4-aminomethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide: Lacks the methyl group on the benzothiazole ring.
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide: Pyridine ring is substituted at the 3-position instead of the 4-position.
Uniqueness
The presence of the methoxy and methyl groups on the benzothiazole ring, along with the specific positioning of the pyridine ring, gives 4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide unique electronic and steric properties. These properties enhance its binding affinity to molecular targets and its overall stability, making it a valuable compound for various applications.
Biological Activity
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a benzamide core with various substituents that enhance its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C23H18N4O2S, with a molecular weight of 414.54 g/mol. Its structure includes a cyano group, a methoxy group, and a pyridinyl moiety that contribute to its unique biological profile.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : Reacting 4-methoxy-7-methyl-2-aminobenzenethiol with 4-cyanobenzonitrile under acidic conditions.
- Attachment of the Pyridine Ring : Coupling the benzothiazole intermediate with 4-pyridylmethyl chloride using potassium carbonate as a base.
- Final Coupling : Combining the intermediate with 4-cyanobenzoyl chloride to yield the final product.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tumor cell proliferation in various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colon Cancer (HCT116)
- Lung Cancer (A549)
In vitro studies have demonstrated that it induces apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins.
The proposed mechanisms include:
- DNA Intercalation : The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell signaling pathways, contributing to its anticancer effects.
Study on Anticancer Activity
A study published in MDPI evaluated various benzothiazole derivatives, including the target compound. The results showed that compounds with similar structural features had IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Evaluation
Another study assessed the anti-inflammatory effects of related compounds and found that those with similar functional groups effectively reduced inflammation in animal models by decreasing COX activity and associated inflammatory markers.
Comparative Analysis
Compound Name | Structure | IC50 (µM) | Activity Type |
---|---|---|---|
4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | Structure | 0.012 | Antibacterial |
4-cyano-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide | Structure | 0.008 | Anticancer |
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides | Structure | Varies | Various |
Properties
IUPAC Name |
4-cyano-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S/c1-15-3-8-19(29-2)20-21(15)30-23(26-20)27(14-17-9-11-25-12-10-17)22(28)18-6-4-16(13-24)5-7-18/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFHPOYTWKLECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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